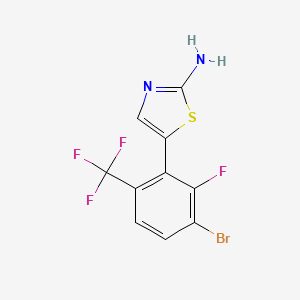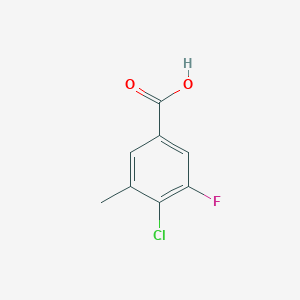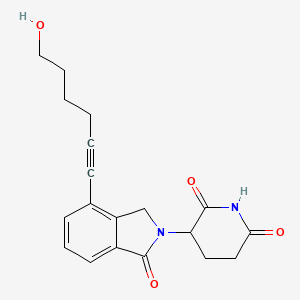
Phthalimidinoglutarimide-propargyl-C3-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimidinoglutarimide-propargyl-C3-OH is a complex organic compound that features a phthalimide core, a glutarimide moiety, and a propargyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-C3-OH typically involves multiple steps, starting with the formation of the phthalimide core. This can be achieved through the condensation of phthalic anhydride with a primary amine . The glutarimide moiety is then introduced through a series of reactions involving glutaric anhydride and appropriate nucleophiles . The propargyl group is incorporated via nucleophilic substitution reactions, where the hydroxyl group of propargyl alcohol is replaced by other functional groups under the influence of Lewis acids or transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Catalysts and reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-propargyl-C3-OH undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group in the propargyl moiety can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Lewis acids like boron trifluoride (BF₃) and transition metal catalysts such as ruthenium (Ru) are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Phthalimidinoglutarimide-propargyl-C3-OH has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-propargyl-C3-OH involves its interaction with specific molecular targets. The propargyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . The phthalimide and glutarimide moieties contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Phthalimidinoglutarimide-propargyl-C3-OH can be compared with other compounds that feature similar structural motifs:
Phthalimide derivatives: These compounds share the phthalimide core and are used in various applications, including pharmaceuticals and agrochemicals.
Propargyl derivatives: Compounds with propargyl groups are known for their reactivity and are used in synthetic chemistry.
Glutarimide derivatives: These compounds are studied for their biological activities and potential therapeutic applications.
This compound stands out due to its unique combination of these structural features, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[7-(6-hydroxyhex-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H20N2O4/c22-11-4-2-1-3-6-13-7-5-8-14-15(13)12-21(19(14)25)16-9-10-17(23)20-18(16)24/h5,7-8,16,22H,1-2,4,9-12H2,(H,20,23,24) |
InChI Key |
ITXSIBBHPOMBCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


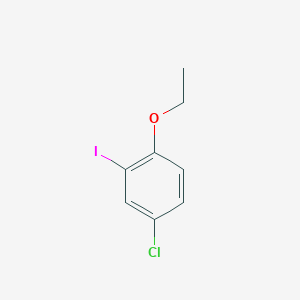
![2-[5-(4-fluorophenyl)-2-methyl-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14759534.png)
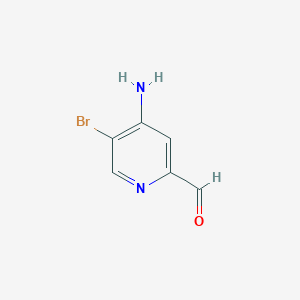

![2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14759562.png)
![4-[Diazo(phenyl)methyl]pyridine](/img/structure/B14759573.png)
![3-methoxy-N-(2-(4-(1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14759576.png)

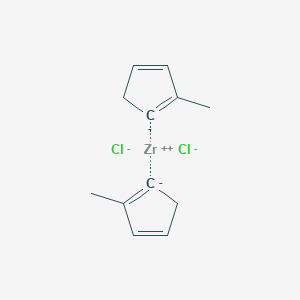
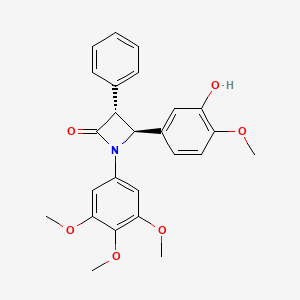
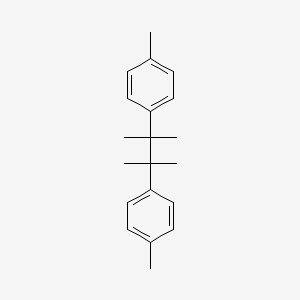
![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)
